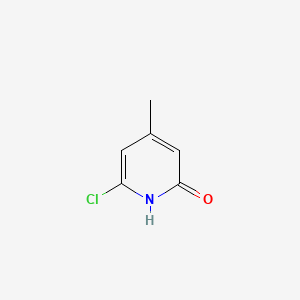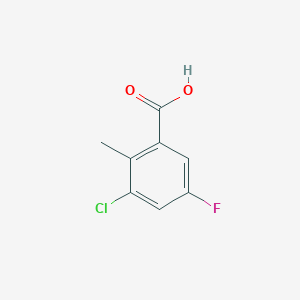
3-Chlor-5-Fluor-2-methylbenzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-fluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoic acid, featuring a chlorine atom at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 2-position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-fluoro-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Wirkmechanismus
Target of Action
The primary targets of 3-Chloro-5-fluoro-2-methylbenzoic acid are not explicitly mentioned in the available literature. This compound is a derivative of benzoic acid, which is known to interact with various enzymes and receptors in the body. The specific targets for this compound may vary due to the presence of the chloro, fluoro, and methyl groups .
Mode of Action
The mode of action of 3-Chloro-5-fluoro-2-methylbenzoic acid is not well-documented. As a benzoic acid derivative, it may share some of the properties of benzoic acid, such as the ability to disrupt cell membrane function and inhibit the growth of certain bacteria. The presence of the chloro, fluoro, and methyl groups may alter these properties, potentially enhancing or reducing the compound’s activity .
Biochemical Pathways
Benzoic acid derivatives are known to interact with various biochemical pathways, but the specific effects of this compound may be unique due to its specific chemical structure .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 2.57, which may influence its distribution within the body .
Result of Action
The specific molecular and cellular effects of 3-Chloro-5-fluoro-2-methylbenzoic acid are not well-documented. As a derivative of benzoic acid, it may share some of its properties, such as antimicrobial activity. The presence of the chloro, fluoro, and methyl groups may alter these effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-methylbenzoic acid typically involves the chlorination and fluorination of 2-methylbenzoic acid. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom, followed by fluorination using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .
Industrial Production Methods
Industrial production of 3-Chloro-5-fluoro-2-methylbenzoic acid may involve large-scale chlorination and fluorination processes, often utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2-methylbenzoic acid
- 5-Fluoro-2-methylbenzoic acid
- 2-Fluoro-5-methylbenzoic acid
Uniqueness
3-Chloro-5-fluoro-2-methylbenzoic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly impact its chemical properties and reactivity compared to other similar compounds. This unique structure allows for distinct interactions in chemical reactions and biological systems .
Eigenschaften
IUPAC Name |
3-chloro-5-fluoro-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQNTGJSHKQLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
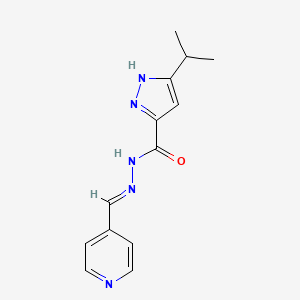
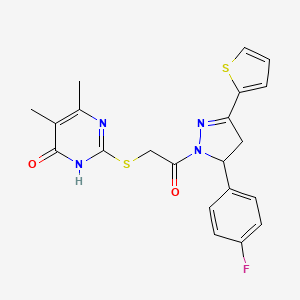
![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2448482.png)

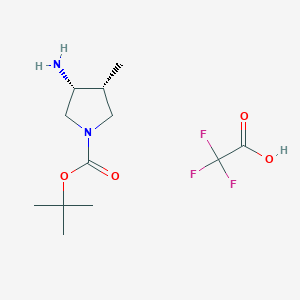
![4-[4-(FURAN-2-AMIDO)BENZAMIDO]-2-HYDROXYBENZOIC ACID](/img/structure/B2448485.png)
![N-[3-(2-Tert-butylpyrimidin-4-YL)propyl]but-2-ynamide](/img/structure/B2448486.png)
![N-cyclopentyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2448489.png)

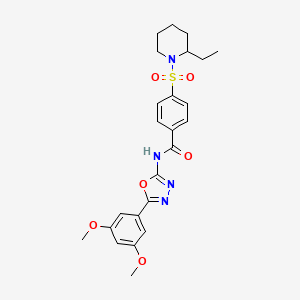
![1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2448492.png)
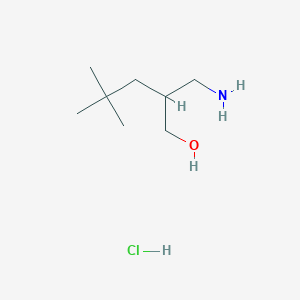
![(1R,2S,5S)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/structure/B2448496.png)
